C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine
Description
Properties
IUPAC Name |
(4-chloro-5-fluoropyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-3(7)2-9-4(1-8)10-5/h2H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRQHMDKQJIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-pyrimidine.
Nucleophilic Substitution: The 4-chloro-5-fluoro-pyrimidine undergoes nucleophilic substitution with methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine can be synthesized through several methods involving pyrimidine derivatives. The synthesis typically involves the reaction of appropriate halogenated pyrimidines with amines or other nucleophiles under controlled conditions. The compound's structure is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities.
Chemical Properties:
- Molecular Formula: C7H8ClFN2
- Molecular Weight: 174.6 g/mol
- CAS Number: [not available]
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that this compound may inhibit specific pathways involved in cancer cell proliferation and survival. It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. The selectivity index for COX inhibition suggests that it may provide therapeutic benefits in inflammatory diseases .
In Vivo Studies on Cancer Models
In one study involving murine models of cervical cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was administered intraperitoneally at a dosage of 10 mg/kg every two days over three weeks, leading to a marked decrease in tumor weight and improved survival rates among treated animals .
Fibrosis Models
Another notable application was observed in models of liver fibrosis, where the compound demonstrated the ability to inhibit collagen synthesis in hepatic stellate cells. This effect was quantified through IC50 values, which indicated potent activity against fibrotic pathways, suggesting a role for this compound in treating fibrotic diseases .
Mechanism of Action
The mechanism of action of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and similarities between C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine and related pyrimidines:
Key Observations :
- Halogenation Patterns: Dual halogenation (Cl and F) in the target compound may enhance electron-withdrawing effects compared to mono-halogenated analogs like 4,6-dichloro-5-methoxypyrimidine .
- Electronic Effects : Methoxy groups (e.g., in ) are electron-donating, whereas halogens (Cl, F) and methylamine are electron-withdrawing or polar, altering reactivity and solubility.
Physicochemical Properties
Available data from related compounds highlight trends in physical properties:
Insights :
- Melting Points : The presence of halogen atoms and rigid substituents (e.g., thiazole in ) correlates with higher melting points due to enhanced intermolecular interactions.
- Chromatographic Behavior : RP-HPLC retention times (e.g., 11.34 min in ) suggest moderate hydrophobicity, which may vary with substituent polarity.
Intermolecular Interactions and Crystal Packing
Crystal structures of related compounds reveal stabilizing interactions:
Biological Activity
C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
The presence of chloro and fluoro substituents on the pyrimidine ring significantly alters the compound's chemical properties and biological activities. These modifications can enhance binding affinity to specific molecular targets, which is critical for its biological effects. The compound is primarily studied for its interaction with enzymes and receptors, leading to various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₁N₃ |
| Molecular Weight | 175.61 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have shown effectiveness against various fungal strains, outperforming traditional antifungal agents like Fluconazole . The specific activity against Candida albicans was notable, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.05–0.3 μg/mL.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that related pyrimidine compounds inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index for these compounds suggests a promising therapeutic window for further development.
Case Studies
- Inhibition of EGFR : A derivative of this compound showed potent inhibition of epidermal growth factor receptor (EGFR) phosphorylation and induced apoptosis in cancer cells. This suggests a potential role in targeted cancer therapy .
- Fluorination Effects : Fluorination is known to enhance bioavailability in drug molecules. In studies involving similar fluorinated compounds, it was observed that the introduction of fluorine at specific positions improved both potency and pharmacokinetic profiles, indicating that this compound might benefit from similar modifications .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. The following findings highlight its potential:
Table 2: Biological Activity Summary
| Activity Type | Assay Type | IC₅₀ Value (μM) |
|---|---|---|
| Antifungal | C. albicans | 0.05–0.3 |
| Anticancer (MCF-7) | Cell Growth Inhibition | 1.75–9.46 |
| EGFR Inhibition | Phosphorylation Assay | IC₅₀ < 10 |
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future investigation:
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological effects will be crucial for understanding how to optimize its therapeutic potential.
- Synthesis of Derivatives : Exploring additional modifications to enhance efficacy and reduce toxicity could lead to more effective therapeutic agents.
- Clinical Trials : Moving from preclinical studies to clinical trials will be essential to validate the therapeutic potential of this compound in humans.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Ventilation : Ensure adequate airflow or use closed systems (e.g., glove boxes) during synthesis to minimize inhalation risks .
- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Reference Data :
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritant | H315 | Use gloves |
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with methylamine under anhydrous conditions. Optimize temperature (40–60°C) and solvent (e.g., THF or DMF) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Key Parameters :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nucleophilic Attack | 65–75 | ≥90% |
| Recrystallization | 85–90 | ≥98% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 202.5) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. What crystallographic insights exist for halogenated pyrimidine derivatives like this compound?
- Methodological Answer :
- X-ray Diffraction : Single-crystal studies reveal dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups), influencing molecular packing .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformation (bond length: 2.8–3.0 Å) .
- Structural Data :
| Parameter | Value |
|---|---|
| Dihedral Angle | 12.8° (pyrimidine-phenyl) |
| C–H⋯π Interaction | 3.4 Å (distance) |
Q. How does the substitution pattern on the pyrimidine ring influence biological activity in analogs?
- Methodological Answer :
- SAR Studies : Fluorine at C5 enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibitors). Chlorine at C4 increases lipophilicity, aiding membrane permeability .
- Antitumor Activity : Fluoro-substituted analogs show IC values <10 µM in cancer cell lines (e.g., HeLa) due to enhanced DNA intercalation .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrimidines?
- Methodological Answer :
- Cross-Validation : Compare -NMR with DFT-calculated chemical shifts to identify discrepancies (e.g., solvent effects on proton signals) .
- Isotopic Labeling : Use -NMR to track fluorine environments and confirm substitution sites .
Q. How can computational modeling optimize reaction conditions for multi-step synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
